2-{[2-(1-Adamantyloxy)ethyl]amino}-N~1~-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-{[2-(1-Adamantyloxy)ethyl]amino}-N~1~-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of tertiary amines This compound is characterized by the presence of an adamantane moiety, which is known for its stability and unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1-Adamantyloxy)ethyl]amino}-N~1~-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2-(1-adamantyloxy)ethylamine with N-(2,4-dimethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or methanol, and a catalyst, such as palladium on carbon (Pd/C) or a similar catalyst. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1-Adamantyloxy)ethyl]amino}-N~1~-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantane moiety or other functional groups are replaced by different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted compounds .
Scientific Research Applications
2-{[2-(1-Adamantyloxy)ethyl]amino}-N~1~-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-{[2-(1-Adamantyloxy)ethyl]amino}-N~1~-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the stability and bioavailability of the compound. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Adamantyloxy)ethylamine
- 2-(1-Adamantyloxy)ethylmethylamine
- N-(2,4-Dimethylphenyl)acetamide
Uniqueness
2-{[2-(1-Adamantyloxy)ethyl]amino}-N~1~-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and the presence of the adamantane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H32N2O2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[2-(1-adamantyloxy)ethylamino]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H32N2O2/c1-15-3-4-20(16(2)7-15)24-21(25)14-23-5-6-26-22-11-17-8-18(12-22)10-19(9-17)13-22/h3-4,7,17-19,23H,5-6,8-14H2,1-2H3,(H,24,25) |
InChI Key |
QRROKJMENILPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNCCOC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
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